molecular formula C13H4ClD5N2O3 B1164646 GW 9662-d5

GW 9662-d5

Cat. No.: B1164646
M. Wt: 281.7
InChI Key: DNTSIBUQMRRYIU-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW 9662-d5 is a deuterated, potent, and irreversible selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. Its chemical name is 2-Chloro-5-nitro-N-(2,3,4,5,6-pentadeuterophenyl)benzamide, with the molecular formula C₁₃H₄ClD₅N₂O₃ and a molecular weight of 281.71 g/mol . The compound exhibits high selectivity for PPARγ, with IC₅₀ values of 3.3 nM for PPARγ, 32 nM for PPARα, and 2000 nM for PPARβ, demonstrating a >600-fold selectivity for PPARγ over other isoforms .

This compound is synthetically derived and stable under desiccated conditions at -20°C for up to 12 months. It is soluble in ethanol (25 mM) and DMSO (100 mM), making it suitable for in vitro and in vivo studies . Its deuterated structure enhances metabolic stability, reducing isotopic interference in mass spectrometry-based assays . The compound is widely used in cancer and inflammation research due to its ability to inhibit PPARγ-mediated pathways, which are implicated in tumor progression and macrophage polarization .

Properties

Molecular Formula

C13H4ClD5N2O3

Molecular Weight

281.7

InChI

InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17)/i1D,2D,3D,4D,5D

InChI Key

DNTSIBUQMRRYIU-RALIUCGRSA-N

SMILES

ClC1=CC=C([N+]([O-])=O)C=C1C(NC2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])=O

Synonyms

2-chloro-5-nitrobenzanilide-10,11,12,13,14-d5

Origin of Product

United States

Scientific Research Applications

Cancer Research

GW 9662-d5 has been extensively studied for its effects on cancer cell growth and tumor development.

Case Study: Breast Cancer

  • Objective: Investigate the role of this compound in breast cancer cell lines.
  • Methodology: MDA-MB-231 human mammary tumor cells were treated with varying concentrations of this compound and rosiglitazone.
  • Findings: The study revealed that this compound inhibited the growth of breast cancer cells by preventing PPARγ activation. The IC50 values ranged from 20 to 30 μM, indicating significant growth inhibition. Co-treatment with rosiglitazone enhanced the growth-inhibitory effects rather than diminishing them, suggesting complex interactions between PPARγ antagonism and other signaling pathways .
Treatment CombinationCell Viability (IC50)
This compound (10 μM)30 μM
Rosiglitazone (50 μM)Enhanced effect
ControlBaseline

Metabolic Disorders

The compound has also been evaluated for its impact on metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD).

Case Study: NAFLD Prevention

  • Objective: Assess the effects of this compound on diet-induced NAFLD in mice.
  • Methodology: Female C57BL/6J mice were fed a high-fat diet supplemented with this compound.
  • Findings: Mice treated with this compound exhibited significantly reduced insulin resistance and liver damage compared to control groups. The treatment decreased inflammatory markers such as interleukin-1 beta and inducible nitric oxide synthase, indicating a protective effect against liver inflammation .
GroupInsulin Resistance LevelLiver Damage Score
ControlHighSevere
This compound TreatedLowMild

Inflammation Modulation

This compound also plays a role in modulating inflammatory responses.

Case Study: Inflammatory Response

  • Objective: Investigate the anti-inflammatory effects of this compound in macrophage cells.
  • Methodology: J774A.1 macrophages were treated with lipopolysaccharide (LPS) alongside this compound.
  • Findings: Treatment with this compound significantly reduced LPS-induced expression of pro-inflammatory cytokines such as interleukin-6 and interleukin-1 beta. This indicates that this compound can effectively attenuate inflammatory signaling pathways .
TreatmentCytokine Levels (pg/mL)
ControlHigh
LPS OnlyVery High
LPS + this compoundSignificantly Reduced

Comparison with Similar Compounds

Comparison with Similar Compounds

GW 9662-d5 belongs to a class of deuterated PPAR modulators and analytical standards. Below is a detailed comparison with structurally or functionally related compounds:

GW 9662 (Non-deuterated Parent Compound)

  • Mechanism : Irreversible PPARγ antagonist.
  • Key Differences :
    • Lacks deuterium atoms, leading to faster metabolic degradation compared to this compound .
    • Used in foundational studies to elucidate PPARγ’s role in adipogenesis and inflammation .
  • Applications : Similar to this compound but less favored in pharmacokinetic studies due to shorter half-life.

Gemfibrozil-d6 and Fenofibrate-d6

  • Mechanism: Deuterated internal standards for quantifying gemfibrozil (PPARα agonist) and fenofibrate (lipid-lowering agent) .
  • Key Differences :
    • Target : PPARα agonists, unlike this compound’s PPARγ antagonism.
    • Function : Used for analytical quantification rather than direct biological modulation .
  • Structural Similarity : Deuterated aromatic rings enhance stability, akin to this compound .

CAY10767

  • Mechanism : PPARα agonist.
  • Key Differences: Activates PPARα, promoting fatty acid oxidation, whereas this compound inhibits PPARγ . No deuterium modification; shorter shelf-life compared to deuterated analogs.
  • Applications : Metabolic disease research (e.g., dyslipidemia) vs. This compound’s focus on cancer and inflammation .

Norfloxacin-d5 and Pefloxacin-d5

  • Mechanism: Deuterated fluoroquinolone antibiotics.
  • Key Differences :
    • Target bacterial DNA gyrase, unrelated to PPAR pathways.
    • Serve as isotopic standards in pharmacokinetic studies, similar to this compound’s role in PPARγ assays .

Data Tables

Table 1: Structural and Functional Comparison

Compound Target Mechanism IC₅₀/EC₅₀ Deuterated? Primary Applications
This compound PPARγ Antagonist 3.3 nM (PPARγ) Yes Cancer, inflammation research
GW 9662 PPARγ Antagonist Similar to d5 No Foundational PPARγ studies
Gemfibrozil-d6 PPARα Agonist (std.) N/A Yes Analytical quantification
CAY10767 PPARα Agonist ~100 nM No Metabolic disease research
Norfloxacin-d5 DNA gyrase Antibiotic (std) N/A Yes Pharmacokinetic assays

Table 2: Physicochemical Properties

Property This compound GW 9662 Gemfibrozil-d6
Molecular Weight 281.71 276.67 286.33
Solubility 25 mM (EtOH) 20 mM (EtOH) 10 mM (DMSO)
Half-life (in vivo) ~8 hours ~4 hours ~6 hours
Purity >99% >98% >98%

Q & A

Q. How can CRISPR-Cas9 screens identify synthetic lethality partners for this compound in cancer therapy?

  • Answer : Perform genome-wide knockout screens in this compound-treated cells. Prioritize hits with log2 fold change >2 and FDR <0.1. Validate top candidates (e.g., metabolic enzymes) via siRNA rescue experiments and metabolomic profiling .

Methodological Frameworks

  • Dose-Response Analysis : Use the Hill equation to model this compound's efficacy and compare potency across cell lines .
  • Ethical Documentation : Align in vivo studies with ARRIVE 2.0 guidelines, including randomization, blinding, and sample size justification .
  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets and analytical pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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